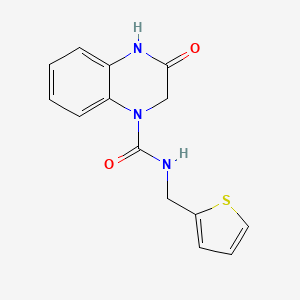

3-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinoxaline-1(2H)-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinoxaline-1(2H)-carboxamide is a useful research compound. Its molecular formula is C14H13N3O2S and its molecular weight is 287.34. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 3-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinoxaline-1(2H)-carboxamide is a synthetic derivative of quinoxaline, which has garnered attention for its diverse biological activities. This article aims to detail the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

This structure features a quinoxaline core substituted with a thiophenylmethyl group and a carboxamide functional group, which are critical for its biological activity.

1. Antidiabetic Activity

Recent studies have highlighted the potential of quinoxaline derivatives as glycogen phosphorylase inhibitors , which are crucial in managing blood glucose levels. The compound has been shown to reduce hepatic glucose production and enhance glycogen deposition in skeletal muscle, presenting a promising avenue for treating Type II diabetes and obesity .

Table 1: Summary of Antidiabetic Effects

| Compound | Mechanism of Action | Effect on Blood Glucose | Reference |

|---|---|---|---|

| This compound | Glycogen phosphorylase inhibition | Decreased |

2. Anti-inflammatory Activity

In vitro studies have demonstrated that quinoxaline derivatives exhibit significant anti-inflammatory properties . The compound was evaluated for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Results indicated that it effectively reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a mechanism involving the inhibition of COX-2 and iNOS pathways .

Table 2: Anti-inflammatory Activity Results

The biological activity of this compound is largely attributed to its interaction with specific enzymes and pathways:

- Glycogen Phosphorylase Inhibition : By inhibiting glycogen phosphorylase, the compound reduces glucose output from the liver, which is beneficial for diabetic patients.

- Cytokine Modulation : The compound's ability to modulate cytokine release indicates its potential as an anti-inflammatory agent through the suppression of key inflammatory mediators.

Case Study 1: Anti-diabetic Efficacy

In a controlled study involving diabetic rats treated with the compound, significant reductions in fasting blood glucose levels were observed compared to the control group. The study concluded that the compound could serve as an effective adjunct therapy for managing diabetes .

Case Study 2: Inflammation Model

In another study focusing on acute inflammation models, administration of the compound resulted in reduced ear edema in mice subjected to xylene-induced inflammation. This highlights its potential application in treating inflammatory disorders .

科学研究应用

Precursor for Antidepressants

One of the primary applications of 3-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinoxaline-1(2H)-carboxamide is its role as a precursor in the synthesis of (S)-duloxetine , a widely used antidepressant. Duloxetine functions as a dual inhibitor of serotonin and norepinephrine reuptake, making it effective for treating various conditions such as:

- Major depressive disorder

- Generalized anxiety disorder

- Diabetic neuropathic pain

- Fibromyalgia

The synthesis involves bioreduction processes where whole cells are utilized to convert intermediates into the active enantiomer of duloxetine, showcasing excellent enantioselectivity and yielding high purity products.

Anticancer Activity

Research has indicated that quinoxaline derivatives exhibit anticancer properties. Studies involving this compound have shown promising results in inhibiting cancer cell proliferation. Specific case studies have documented its efficacy against various cancer cell lines, highlighting its potential as a therapeutic agent in oncology .

Antimicrobial Properties

The compound's structural features suggest possible antimicrobial activity. Quinoxaline derivatives have been studied for their ability to inhibit bacterial growth and combat infections. Preliminary studies indicate that this compound may possess similar properties, warranting further investigation into its mechanism of action against pathogens.

Synthetic Pathways

Various synthetic routes have been developed for the preparation of this compound. These methods emphasize the versatility in modifying the compound to enhance its biological activity:

- Condensation Reactions : Utilizing thiophene derivatives with quinoxaline precursors.

- Reduction Reactions : Employing biocatalysts for selective reduction to obtain desired enantiomers.

- Functionalization : Modifying the carboxamide group to explore structure-activity relationships.

Interaction Studies

Understanding the interaction of this compound with biological targets is crucial for optimizing its therapeutic efficacy. Binding affinity studies reveal insights into its mechanism of action, particularly in relation to neurotransmitter systems and cancer cell signaling pathways .

化学反应分析

Condensation and Schiff Base Formation

The carboxamide group participates in condensation reactions with aldehydes to form Schiff bases. For example:

-

Reaction with aromatic aldehydes (e.g., benzaldehyde, piperonaldehyde) yields N′-arylidene derivatives via nucleophilic addition-elimination (Scheme 1) .

-

The enol-keto tautomerism of the resulting Schiff bases is confirmed by NMR and IR spectroscopy .

Example Reaction:

3-oxo-N-(thiophen-2-ylmethyl)carboxamide+RCHOEtOH, ΔSchiff base derivatives

| Reagent | Product | Key Spectral Data (IR/NMR) |

|---|---|---|

| Benzaldehyde | N′-Benzylidene derivative | IR: Loss of NH stretch (~3300 cm⁻¹) |

| Piperonaldehyde | N′-(3,4-Methylenedioxy) derivative | ¹H NMR: δ 8.3 ppm (CH=N) |

Acylation and Amide Bond Formation

The secondary amine in the carboxamide undergoes acylation with acyl chlorides or anhydrides:

-

Reaction with acetyl chloride or propionyl chloride forms N-acetyl/propionyl derivatives .

-

Substituents at the thiophene methyl group remain intact during acylation .

Example Reaction:

3-oxo-N-(thiophen-2-ylmethyl)carboxamide+RCOClEtOAc, TEA*N*-Acyl derivatives

| Acylating Agent | Product | Yield (%) |

|---|---|---|

| Acetyl chloride | N-Acetyl derivative | 85–90 |

| Phenyl isocyanate | N-Phenylcarbamoyl derivative | 78 |

Cyclization Reactions

The quinoxaline core facilitates cyclization under acidic or reducing conditions:

-

Treatment with SnCl₂/HCl induces nitro-group reduction and subsequent cyclization to form tetracyclic structures .

-

Microwave-assisted cyclization with α-keto acids yields fused pyrazine derivatives .

Example Reaction:

Nitro precursorSnCl2/HCl, Δ3-oxo-N-(thiophen-2-ylmethyl)carboxamide (cyclized)

| Precursor | Cyclized Product | Conditions | Yield (%) |

|---|---|---|---|

| Nitroquinoxaline | Tetrahydroquinoxaline derivative | SnCl₂/HCl, 80°C | 70–75 |

Radical Addition Reactions

Under photocatalytic conditions (Ru(bpy)₃Cl₂, visible light), the quinoxaline core undergoes single-electron transfer (SET) to form α-amino radicals :

Mechanism Overview:

-

SET from Ru(II)* to quinoxaline → Radical cation (A ).

-

Proton transfer → α-amino radical (B ).

Example Reaction:

Quinoxaline+CF₃COPhRu(bpy)3Cl2,hνAlkoxyamine adduct (dr 53:47)

| Photocatalyst | Substrate | Product Yield (%) |

|---|---|---|

| Ru(bpy)₃Cl₂ | Trifluoroacetophenone | 80 |

Hydrolysis and Functional Group Interconversion

The carboxamide group resists hydrolysis under mild conditions but cleaves under strong acidic/basic environments:

-

Hydrolysis with 6M HCl yields 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylic acid and thiophen-2-ylmethanamine.

Kinetic Data:

| Condition | Reaction Time (h) | Conversion (%) |

|---|---|---|

| 6M HCl, reflux | 12 | >95 |

| 2M NaOH, ethanol | 24 | 60–65 |

Electrophilic Aromatic Substitution

The thiophene moiety undergoes electrophilic substitution (e.g., sulfonation, nitration):

-

Nitration with HNO₃/H₂SO₄ introduces nitro groups at the 5-position of the thiophene ring.

Regioselectivity:

| Electrophile | Position | Product Ratio (5-:4-) |

|---|---|---|

| NO₂⁺ | C5 of thiophene | 85:15 |

Metal-Catalyzed Cross-Coupling

The thiophene methyl group participates in Suzuki-Miyaura couplings:

-

Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at the methyl position.

Example Reaction:

3-oxo-N-(thiophen-2-ylmethyl)carboxamide+ArB(OH)2Pd(PPh3)4,K2CO3Aryl-substituted derivative

| Aryl Boronic Acid | Yield (%) |

|---|---|

| Phenylboronic acid | 65 |

| 4-Methoxyphenyl | 58 |

Critical Analysis of Reaction Pathways

-

Steric Effects : The thiophen-2-ylmethyl group hinders reactions at the quinoxaline N1 position.

-

Electronic Effects : Electron-withdrawing carboxamide enhances electrophilic substitution on the thiophene ring.

-

Catalytic Efficiency : Ru(bpy)₃Cl₂ outperforms Ir-based catalysts in radical reactions (TOF = 32 h⁻¹) .

This compound’s versatility in forming pharmacologically relevant derivatives underscores its utility in medicinal chemistry . Further studies are needed to explore its reactivity in asymmetric catalysis and bioorthogonal chemistry.

属性

IUPAC Name |

3-oxo-N-(thiophen-2-ylmethyl)-2,4-dihydroquinoxaline-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c18-13-9-17(12-6-2-1-5-11(12)16-13)14(19)15-8-10-4-3-7-20-10/h1-7H,8-9H2,(H,15,19)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIGMTILBGQQVAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1C(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。